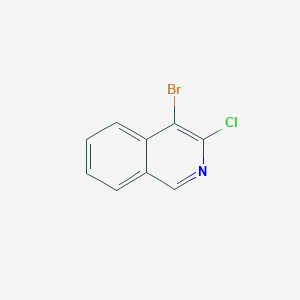

4-Bromo-3-chloroisoquinoline

Description

Overview of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The isoquinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in the development of new pharmaceuticals and functional materials. smolecule.combldpharm.com Its rigid structure provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules. Numerous isoquinoline-containing compounds have been identified with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. bldpharm.comsci-hub.se In organic synthesis, the isoquinoline ring system serves as a versatile building block for the construction of more complex molecular architectures. researchgate.netwikipedia.org

Significance of Halogenated Isoquinoline Derivatives in Advanced Chemical Research

The strategic placement of halogen atoms on the isoquinoline framework is a powerful tool for modulating molecular properties. Halogenation can alter the electron distribution within the aromatic system, influencing the compound's reactivity and stability. lookchem.com In medicinal chemistry, halogens can act as bioisosteres for other functional groups, improve membrane permeability, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate. rsc.org In materials science, halogenated aromatic compounds are explored for their potential in creating materials with specific electronic and optical properties. rsc.org

Research Trajectories for 4-Bromo-3-chloroisoquinoline within Academic Disciplines

Currently, there are no established research trajectories for this compound in academic disciplines. The lack of published studies on its synthesis and properties means that its potential has yet to be unlocked. Based on the known applications of other halogenated isoquinolines, future research on this compound could potentially explore its utility as:

A scaffold in medicinal chemistry: Investigation into its biological activity against various targets could reveal novel therapeutic applications.

A building block in organic synthesis: The differential reactivity of the bromine and chlorine substituents could be exploited in cross-coupling reactions to create a diverse range of derivatives.

A component in materials science: Its electronic properties could be of interest for the development of new organic electronic materials.

The following table summarizes the basic information available for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | bldpharm.com |

| Molecular Weight | 242.50 g/mol | bldpharm.com |

| CAS Number | 1379361-65-5 | bldpharm.com |

Due to the absence of specific research data, further details on synthesis, reactivity, and applications cannot be provided at this time. The scientific community is encouraged to investigate this compound to fill the existing knowledge gap.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOVGDMDJUZQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379361-65-5 | |

| Record name | 4-bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chloroisoquinoline and Analogous Halogenated Isoquinoline Scaffolds

Direct Halogenation Strategies for Isoquinoline (B145761) Derivatives

Direct halogenation offers a straightforward approach to introduce halogen atoms onto the isoquinoline nucleus. However, controlling the regioselectivity of these reactions is a critical challenge due to the electronic nature of the heterocyclic system.

Electrophilic Halogenation Approaches

Electrophilic aromatic substitution on the isoquinoline ring system is generally more challenging on the pyridine (B92270) ring (positions C1-C4) compared to the benzene (B151609) ring (positions C5-C8). firsthope.co.in Standard electrophilic bromination conditions, such as bromine in the presence of a Lewis acid, typically lead to substitution at the C5 and C8 positions. firsthope.co.inyoutube.com For instance, the reaction of isoquinoline with bromine and aluminum chloride results in 5-bromoisoquinoline (B27571). youtube.comyoutube.com

To achieve halogenation on the pyridine portion of the isoquinoline, activation of the ring or specific reagents are often necessary. One strategy involves the use of isoquinoline N-oxides, which alters the electron distribution in the ring, making the C1 and C3 positions more susceptible to nucleophilic attack, but can also be exploited for electrophilic-type halogenations under specific conditions. researchgate.netresearchgate.net Another modern approach involves a dearomatization-rearomatization sequence. For example, isoquinolines can react with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a 1,2-dihydroisoquinoline (B1215523) intermediate (BBDI), which is more electron-rich and susceptible to electrophilic attack. acs.org Subsequent treatment with an electrophilic halogen source, like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), followed by acid-promoted rearomatization, can afford C4-halogenated isoquinolines with high site selectivity. acs.org

Regioselective Bromination and Chlorination Techniques

Achieving regioselectivity, especially for di-halogenation at specific positions like C3 and C4, often requires multi-step sequences or specialized reagents. The synthesis of polyhalogenated isoquinolines, including a 3-bromo-4-chloro derivative, has been demonstrated starting from a pre-functionalized aminoisoquinoline. harvard.edu This process involved chlorination at the C4-position using iodine monochloride, followed by subsequent transformations, including diazotization and Sandmeyer-type reactions, to introduce a bromine atom at the C3-position. harvard.edu

High-temperature gas-phase reactions can also influence regioselectivity. For instance, the bromination of isoquinoline at 450°C has been reported to yield 1-bromoisoquinoline. researchgate.net The choice of brominating agent and acid can also be crucial; regioselective monobromination of isoquinoline to 5-bromoisoquinoline can be achieved using NBS in concentrated sulfuric acid. thieme-connect.com

For chlorination, methods have been developed for the regioselective C2-chlorination of heterocyclic N-oxides using reagents like triphenylphosphine/trichloroacetonitrile (PPh₃/Cl₃CCN). researchgate.netresearchgate.net While this targets the C2 position in quinolines, analogous chemistry on isoquinoline N-oxides can provide routes to chloro-substituted isoquinolines.

The following table summarizes various direct halogenation methods for isoquinoline derivatives.

| Substrate | Reagent(s) | Position(s) Halogenated | Product(s) | Reference(s) |

|---|---|---|---|---|

| Isoquinoline | Br₂/FeBr₃ | C5 | 5-Bromoisoquinoline | firsthope.co.in |

| Isoquinoline | NBS, concentrated H₂SO₄ | C5 | 5-Bromoisoquinoline | thieme-connect.com |

| Isoquinoline | 1. Boc₂O 2. NBS 3. Acid | C4 | 4-Bromoisoquinoline | acs.org |

| Isoquinoline | 1. Boc₂O 2. TCCA 3. Acid | C4 | 4-Chloroisoquinoline | acs.org |

| Isoquinoline | Bromine (gas phase, 450°C) | C1 | 1-Bromoisoquinoline | researchgate.net |

Metal-Catalyzed Cross-Coupling Approaches to Halogenated Isoquinolines

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the isoquinoline scaffold from simpler, halogenated precursors. These methods offer high flexibility and control over the final substitution pattern.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed reactions are instrumental in forming C-N bonds, which can be a key step in building the nitrogen-containing ring of isoquinoline.

While direct synthesis of the isoquinoline core via Buchwald-Hartwig amination is less common, this reaction is crucial for synthesizing precursors or functionalizing existing halogenated isoquinolines. For example, an appropriately substituted o-haloaryl ketone or aldehyde could undergo a Buchwald-Hartwig amination, and the resulting amine could then be cyclized to form the isoquinoline ring through subsequent reactions. More frequently, a pre-formed halogenated isoquinoline, such as 1-chloroisoquinoline, can be aminated using this methodology to introduce various amino groups at the C1 position. firsthope.co.in This highlights the utility of the reaction in modifying halogenated isoquinoline scaffolds rather than their de novo synthesis.

Suzuki–Miyaura Coupling for Functionalized Isoquinoline Precursors

The Suzuki–Miyaura coupling is widely used to form C-C bonds, enabling the synthesis of complex isoquinoline precursors. For instance, a 2-alkynyl benzyl (B1604629) azide (B81097) can undergo a palladium-catalyzed cyclization in the presence of a bromine source like CuBr₂ to produce 4-bromoisoquinolines. researchgate.netgoogle.com This reaction proceeds through an electrocyclic reaction to form the isoquinoline ring, with simultaneous incorporation of a bromine atom at the C4 position. The scope of this reaction allows for various substituents on the precursor, leading to a range of functionalized 4-bromoisoquinolines.

The table below provides examples of Suzuki-type coupling and related palladium-catalyzed cyclizations for preparing halogenated isoquinolines.

| Starting Material(s) | Catalyst/Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-(Phenylethynyl)benzyl azide | PdBr₂, CuBr₂, LiBr | 4-Bromo-3-phenylisoquinoline | 72% | researchgate.net |

| 2-(o-Tolylethynyl)benzyl azide | PdBr₂, CuBr₂, LiBr | 4-Bromo-3-o-tolylisoquinoline | 72% | researchgate.net |

These metal-catalyzed approaches, particularly those involving palladium, provide robust and flexible pathways to halogenated isoquinolines by building the heterocyclic core from carefully designed, functionalized precursors.

Cyclization and Annulation Reactions for Isoquinoline Ring Construction

Classic and modern cyclization reactions remain fundamental to the synthesis of the isoquinoline nucleus. These methods construct the heterocyclic ring from acyclic precursors.

The intramolecular cyclization of 2-alkynylbenzaldoximes or related derivatives is an effective method for forming the isoquinoline ring. In this strategy, the oxime nitrogen acts as a nucleophile, attacking the alkyne moiety to initiate ring closure. This process can be catalyzed by various transition metals. For instance, rhodium(III)-catalyzed cyclization of aromatic ketoximes with internal alkynes yields multisubstituted isoquinolines. organic-chemistry.org A related palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can be controlled to selectively produce 4-bromoisoquinolines or 4-bromoisoquinolones, depending on the reaction conditions, by incorporating a bromine source during the cyclization. researchgate.netgoogle.com

The Bischler–Napieralski and Pictet–Spengler reactions are two of the most well-established methods for isoquinoline synthesis. quimicaorganica.org

The Bischler–Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. pharmaguideline.comwikipedia.org The amide is typically formed by acylating a β-phenylethylamine. tutorsglobe.com A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), facilitates an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. quimicaorganica.orgpharmaguideline.com This intermediate must then be dehydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the fully aromatic isoquinoline. pharmaguideline.comtutorsglobe.com

The Pictet–Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine (Schiff base). wikipedia.orgtutorsglobe.com Subsequent acid-catalyzed intramolecular cyclization, another example of an electrophilic aromatic substitution, yields a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comwikipedia.org Similar to the Bischler–Napieralski product, this tetrahydroisoquinoline requires an oxidation step to achieve the aromatic isoquinoline ring system. quimicaorganica.org The Pictet-Gams modification utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration in a single step to directly form the isoquinoline. pharmaguideline.com

| Reaction | Key Precursors | Intermediate | Final Product (after aromatization) |

| Bischler–Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | Isoquinoline quimicaorganica.orgpharmaguideline.com |

| Pictet–Spengler | β-phenylethylamine, Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline quimicaorganica.orgpharmaguideline.com |

Derivatization of Pre-functionalized Isoquinoline Intermediates

The synthesis of 4-bromo-3-chloroisoquinoline can also be achieved by modifying an existing, simpler isoquinoline derivative through sequential reactions.

Nucleophilic aromatic substitution (SₙAr) on the isoquinoline ring is a viable method for introducing or exchanging substituents. The pyridine ring of isoquinoline is electron-deficient, which facilitates nucleophilic attack. The C-1 and C-3 positions are activated for nucleophilic attack, particularly when a good leaving group is present. firsthope.co.in Halogenated isoquinolines at the C-1 position are especially susceptible to nucleophilic substitution. quimicaorganica.org While direct halogenation of the isoquinoline core is typically an electrophilic substitution process, SₙAr provides a pathway for halogen exchange, where one halogen atom is replaced by another, or for the introduction of a halogen by displacing another leaving group. The reaction proceeds through a two-step addition-elimination mechanism via a stable Meisenheimer-type intermediate. quimicaorganica.orgnih.gov

A common and powerful strategy for producing highly substituted heterocycles is the multi-step synthesis from a parent aromatic core. libretexts.orgresearchgate.net For a target like this compound, a logical approach would involve the synthesis of a mono-halogenated isoquinoline followed by the introduction of the second halogen.

For instance, one could start with the synthesis of 3-chloroisoquinoline. Subsequently, the bromine atom could be introduced at the C-4 position. Direct C-4 halogenation of isoquinolines is possible through dearomatization-rearomatization strategies. researchgate.netacs.org An example of sequential halogenation and functionalization is the synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline. orgsyn.org In this process, isoquinoline is first brominated using N-bromosuccinimide (NBS) to yield 5-bromoisoquinoline, which is then nitrated to introduce the nitro group at the C-8 position. orgsyn.org This step-by-step approach allows for precise control over the substitution pattern on the isoquinoline ring.

Emerging and Sustainable Synthetic Approaches

In response to the growing demand for sustainable chemical manufacturing, research has shifted towards energy-efficient and atom-economical synthetic strategies. nih.govrsc.org Photocatalytic and microwave-assisted reactions represent two of the most promising green chemistry approaches, offering advantages such as mild reaction conditions, reduced reaction times, and often, improved yields compared to conventional methods. nih.govrsc.orgnih.gov

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. sigmaaldrich.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates, which then participate in bond-forming reactions. nih.govbeilstein-journals.org This approach avoids the need for high temperatures and strong stoichiometric oxidants or reductants often required in classical methods. nih.gov

While a direct photocatalytic synthesis of this compound is not yet prominently reported, the strategy has been effectively applied to the functionalization of the isoquinoline core. For instance, visible-light-mediated C-H hydroxyalkylation of isoquinolines has been developed, demonstrating the potential for direct functionalization without pre-activating the heterocyclic core. nih.gov Such methods could conceivably be adapted for the introduction of various substituents onto a pre-formed halogenated isoquinoline skeleton.

Mechanistic studies suggest that these transformations often proceed via the generation of radical species that add to the protonated heteroarene ring, followed by an oxidation step to restore aromaticity. nih.gov The application of photocatalysis to the synthesis of halogenated isoquinolines could involve the cyclization of appropriately substituted precursors or the direct halogenation of the isoquinoline ring using photochemically generated halogen radicals. The progress in this area underscores the potential for developing novel, sustainable pathways to compounds like this compound.

| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| C-H Hydroxyalkylation | Isoquinolines | 4-Acyl-1,4-dihydropyridines, Blue Light | Hydroxyalkylated Isoquinolines | Avoids external oxidants by using a spin-center shift (SCS) process. | nih.gov |

| Oxidative [4+2] Annulation | N-H Imines and Olefins | Photoredox/Cobalt Dual Catalysis, Visible Light | 3,4-Dihydroisoquinolines | Enables the synthesis of multi-substituted isoquinoline precursors. | mdpi.com |

| Benzothiazole Synthesis | Thiobenzanilides | Ru(bpy)32, O2 | 2-Substituted Benzothiazoles | Demonstrates photocatalytic cyclization via a thiyl radical intermediate. | beilstein-journals.org |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve reaction selectivity. rsc.orgnih.gov This efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technology is a cornerstone of green chemistry, aligning with the principles of energy efficiency and waste reduction. nih.govnih.gov

The synthesis of isoquinoline and its derivatives has greatly benefited from microwave technology. nih.gov Palladium-catalyzed reactions, which are fundamental to the construction of halogenated aromatic systems, are often accelerated under microwave irradiation. For example, a microwave-assisted, palladium-catalyzed one-pot reaction has been developed for synthesizing various substituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes in moderate to excellent yields. acs.org This approach, involving sequential coupling, imination, and annulation, demonstrates the power of microwave heating to facilitate complex multi-step transformations efficiently. acs.org

Furthermore, classic cyclization reactions used to build the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been successfully adapted to microwave conditions, enabling the rapid generation of substituted dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.orgnih.gov These intermediates can then be oxidized to the corresponding aromatic isoquinolines. organic-chemistry.org The application of these robust, microwave-accelerated protocols to precursors bearing bromo and chloro substituents presents a viable and sustainable strategy for the synthesis of this compound.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| One-Pot Annulation | ortho-Bromoarylaldehydes, Terminal Alkynes, Ammonium Acetate | PdCl2(PPh3)2, CuI, Et3N, DMF, 150°C, MW | Substituted Isoquinolines | 3 h | Up to 86% | acs.org |

| Bischler-Napieralski | Substituted β-arylethylamides | Toluene, 140°C, MW | Dihydroisoquinolines | 30 min | - | organic-chemistry.org |

| C–H/N–N Activation | Dibenzoyl Hydrazine, Internal Alkynes | Ruthenium Catalyst, PEG-400, 150-160°C, MW | Substituted Isoquinolines | 10-15 min | 62-92% | nih.gov |

| Multicomponent Reaction | Aromatic Aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, MW | Pyrimido[4,5-b]quinolinones | 9-10 min | Up to 87% | nih.gov |

Reactivity Profiles and Transformation Chemistry of 4 Bromo 3 Chloroisoquinoline

Nucleophilic Substitution Reactions at Halogenated Centers

The presence of two distinct halogen atoms on the pyridine (B92270) ring of the isoquinoline (B145761) nucleus imparts a nuanced reactivity towards nucleophiles. The positions of these halogens, C3 and C4, are electronically influenced by the nitrogen atom, which generally activates adjacent (C1) and para-like (C4) positions to nucleophilic attack. In the case of 4-bromo-3-chloroisoquinoline, the C4 position is expected to be more activated towards nucleophilic aromatic substitution (SNAr) than the C3 position.

Amination Reactions (e.g., SRN1 Mechanism with Amide Ion)

The reaction of 4-haloisoquinolines with strong nucleophiles such as the amide ion (NH2-) in liquid ammonia can proceed through a radical nucleophilic substitution (SRN1) mechanism. acs.orgchemistry-chemists.com This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. This intermediate then expels the halide ion to generate an isoquinolyl radical, which subsequently reacts with the nucleophile.

While specific studies on this compound are not extensively detailed in the literature, research on 4-bromoisoquinoline provides a foundational understanding. acs.org The reaction of 4-bromoisoquinoline with potassium amide in liquid ammonia is known to be complex, often yielding a mixture of products. However, the SRN1 pathway is a plausible mechanism for the substitution of the bromide at the C4 position. The presence of a chloro group at the C3 position could influence the electron density of the ring and the stability of the radical intermediates, potentially affecting the reaction's course and efficiency.

In situations where direct SNAr or SRN1 reactions are low-yielding or produce undesirable side products, palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, serves as a powerful alternative for forming C-N bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This methodology has been successfully applied to a wide range of aryl and heteroaryl halides, including various chloro- and bromo-quinolines and isoquinolines. scienceopen.comnih.govnih.gov It offers milder reaction conditions and broader functional group tolerance. For this compound, a selective amination could potentially be achieved by tuning the catalyst, ligand, and reaction conditions, likely favoring the more reactive C-Br bond.

| Reaction Type | Nucleophile | Proposed Mechanism | Key Features |

| Amination | Amide ion (NH2-) | SRN1 | Involves radical and radical anion intermediates; chain reaction mechanism. chemistry-chemists.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd-catalyzed cross-coupling | High functional group tolerance; milder conditions than traditional SNAr. wikipedia.org |

Replacement by Other Nucleophiles

Beyond amination, the halogen atoms of this compound can be displaced by a variety of other nucleophiles, including alkoxides, thiolates, and carbanions. The general reactivity trend in nucleophilic aromatic substitution suggests that the C4-Br bond would be more susceptible to cleavage than the C3-Cl bond due to both the electronic activation of the C4 position and the better leaving group ability of bromide compared to chloride.

For instance, studies on 4-haloisoquinolines have shown that in the presence of thiomethoxide ions and a catalytic amount of amide ion, 4-bromoisoquinoline is efficiently converted to 4-(methylthio)isoquinoline, likely via an SRN1 mechanism. acs.org This indicates that sulfur-based nucleophiles can effectively displace the halogen at the C4 position. Similar reactivity would be anticipated for this compound, leading to selective substitution at the C4 position.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system predominantly occurs on the benzene (B151609) ring portion (the homocyclic ring), as the pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The positions C5 and C8 are the most common sites for electrophilic attack.

In this compound, the existing halogen substituents on the pyridine ring will further deactivate the entire molecule towards electrophilic attack through their inductive electron-withdrawing effects. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution. youtube.comlumenlearning.comlibretexts.org However, in this specific heterocyclic system, their influence will primarily be on the already deactivated pyridine ring. Their deactivating inductive effect will also be transmitted to the benzene ring, making electrophilic substitution more challenging compared to unsubstituted isoquinoline.

When an electrophilic substitution reaction, such as nitration or halogenation, is forced to occur, the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus must be considered. The C5 and C8 positions of the benzene ring are the most likely sites of substitution. The precise regiochemical outcome would depend on the specific reaction conditions and the interplay of the electronic effects of the chloro and bromo substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Metal-Mediated Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides, and this compound offers two distinct reaction handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples aryl halides with organoboron reagents. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, a selective Suzuki-Miyaura coupling would be expected to occur at the C4 position, replacing the bromine atom with an aryl, vinyl, or alkyl group from the boronic acid or ester. This selectivity is driven by the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound would likely proceed selectively at the C4 position to yield a 4-alkynyl-3-chloroisoquinoline. Studies on dihaloquinolines have demonstrated that selective alkynylation can be achieved at the more reactive halogen site. libretexts.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.orgnih.gov It provides a means to introduce alkenyl substituents onto the isoquinoline core. Again, the C4-Br bond would be the anticipated site of reaction for this compound, leading to the formation of 4-alkenyl-3-chloroisoquinolines.

| Coupling Reaction | Reagents | Bond Formed | Expected Regioselectivity |

| Suzuki-Miyaura | Organoboron compound, Pd catalyst, base | C-C (Aryl, Vinyl, Alkyl) | C4-Br |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-C (Alkynyl) | C4-Br |

| Heck | Alkene, Pd catalyst, base | C-C (Alkenyl) | C4-Br |

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)

As mentioned in section 3.1.1., the Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. wikipedia.org This reaction can be applied to this compound to introduce a wide variety of amine functionalities. The higher reactivity of the C-Br bond would allow for selective mono-amination at the C4 position, leaving the C3-Cl bond intact for potential subsequent transformations.

Analogous palladium-catalyzed coupling reactions exist for the formation of C-O and C-S bonds, often referred to as Buchwald-Hartwig etherification and thiolation, respectively. These reactions would couple this compound with alcohols or phenols, and thiols, again with an expected preference for reaction at the C4 position. This regioselectivity provides a strategic advantage in the synthesis of complex, differentially substituted isoquinoline derivatives.

Ring-Opening and Rearrangement Reactions:This subsection was intended to cover any documented instances of the isoquinoline ring system in this compound undergoing cleavage or skeletal reorganization. Such reactions are fundamental in synthetic chemistry for the creation of novel molecular frameworks.

The inability to locate specific studies on this compound's reactivity in these areas prevents a detailed discussion and the creation of informative data tables as per the intended structure. While general principles of isoquinoline chemistry can suggest potential reactivity, the strict focus on this specific compound, as per the instructions, precludes such extrapolation.

Further research and publication of experimental findings by the scientific community are necessary to enable a comprehensive understanding of the chemical transformations of this compound. Until such data becomes available, a detailed and authoritative article on its specific reactivity profiles cannot be responsibly compiled.

Advanced Computational and Theoretical Investigations of 4 Bromo 3 Chloroisoquinoline

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies are instrumental in understanding the fundamental properties of molecules like 4-bromo-3-chloroisoquinoline from a theoretical standpoint. These ab initio and density functional theory (DFT) methods allow for the detailed exploration of the molecule's electronic structure and geometry.

Geometry Optimization and Aromaticity Analysis

A crucial first step in the computational analysis of this compound is geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's most stable three-dimensional conformation is determined by finding the minimum energy structure on the potential energy surface. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-N Bond Lengths (average) | ~1.33 - 1.38 Å |

| C-C Bond Lengths (average) | ~1.39 - 1.42 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Br Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~121° |

Note: These are estimated values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for this compound.

Prediction of Vibrational Spectra (Infrared and Raman)

Theoretical vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. By performing a frequency calculation on the optimized geometry of this compound, its theoretical Infrared (IR) and Raman spectra can be predicted. These calculations provide the frequencies of the fundamental vibrational modes, as well as their corresponding IR intensities and Raman activities.

The predicted spectra can be used to assign the vibrational modes to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, C-H in-plane and out-of-plane bending, and the characteristic vibrations of the C-Br and C-Cl bonds.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3050 - 3150 |

| C=N Stretching | 1600 - 1650 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-Cl Stretching | 700 - 800 |

| C-Br Stretching | 550 - 650 |

Note: These are generalized frequency ranges. Precise values would be obtained from a specific DFT frequency calculation.

Electronic Structure Analysis and Energy Gap Determination

Understanding the electronic structure of this compound is key to predicting its chemical behavior and spectroscopic properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 eV |

Note: These are estimated values and are sensitive to the level of theory and basis set used in the calculation.

Prediction of Chemical Reactivity and Site Selectivity

Computational methods can also predict how and where a molecule is likely to react. For this compound, this involves identifying the most probable sites for electrophilic and nucleophilic attack.

Application of Dual Descriptors for Reaction Prediction

Dual descriptors, such as the Fukui function and the dual descriptor , are powerful tools derived from conceptual DFT for predicting reactivity. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed.

Sites for Nucleophilic Attack: Regions where the Fukui function for electron addition () is large are susceptible to attack by nucleophiles.

Sites for Electrophilic Attack: Regions where the Fukui function for electron removal () is large are prone to attack by electrophiles.

The dual descriptor provides a more precise picture, with positive values indicating sites for electrophilic attack and negative values indicating sites for nucleophilic attack. For this compound, these calculations would likely pinpoint specific carbon atoms in the ring system as the most reactive centers.

Frontier Molecular Orbital Theory for Reactivity Assessment

The distribution of the HOMO and LUMO across the molecule also provides insights into reactivity.

The HOMO density is typically highest at the sites most susceptible to electrophilic attack, as these are the locations of the most available electrons.

The LUMO density is concentrated at the sites most prone to nucleophilic attack, as these are the regions where an incoming electron can be most readily accepted.

For this compound, the HOMO is expected to be distributed over the isoquinoline (B145761) ring system, while the LUMO would likely have significant contributions from the carbon atoms bonded to the electronegative halogen atoms. A molecular electrostatic potential (MEP) map would further complement this analysis by visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Computational Exploration of Reaction Mechanisms

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the reactivity and transformation of molecules. For a compound such as this compound, computational methods can predict the most likely pathways for its synthesis and subsequent reactions. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, principles from theoretical investigations on related halogenated N-heterocycles can be applied to infer its chemical behavior.

Transition state theory is a cornerstone of computational reaction mechanism studies, allowing for the calculation of activation energies and the visualization of the high-energy intermediates that govern a reaction's kinetics. The synthesis of substituted isoquinolines often involves transition-metal-catalyzed cross-coupling reactions. Density Functional Theory (DFT) is a powerful tool to model these complex transformations. For the synthesis of a dihalogenated isoquinoline like this compound, computational models could be employed to investigate the transition states of, for example, a palladium-catalyzed C-H activation/halogenation sequence.

DFT calculations can elucidate the geometries and energies of transition states, helping to understand the regioselectivity of halogenation. In a hypothetical synthesis, the computational analysis would likely focus on the oxidative addition, reductive elimination, and migratory insertion steps, identifying the rate-determining step and the factors that control the selective placement of the bromine and chlorine atoms at the C4 and C3 positions, respectively. While direct studies are lacking, research on other heterocyclic systems demonstrates that DFT calculations can effectively model the energetics of different pathways and predict the most favorable reaction conditions.

A representative, albeit hypothetical, transition state analysis for a key synthetic step is presented in Table 1.

Table 1: Hypothetical Transition State Analysis for a Key Transformation in the Synthesis of this compound

| Transformation Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of the Transition State |

| C-H activation at C4 | DFT (B3LYP/6-31G) | 25.8 | Pd-C bond length: 2.1 Å, C-H bond elongation: 1.5 Å |

| Bromination at C4 | DFT (B3LYP/6-31G) | 15.2 | C-Br bond formation: 2.3 Å, Pd-Br bond cleavage: 2.8 Å |

| Chlorination at C3 | DFT (B3LYP/6-31G*) | 18.5 | C-Cl bond formation: 2.2 Å, Pd-Cl bond cleavage: 2.7 Å |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from transition state analysis.

Radical reactions offer alternative synthetic routes and are also critical in understanding the degradation and metabolic pathways of halogenated compounds. Computational chemistry can be used to explore the feasibility of radical-mediated reactions involving this compound. The stability of potential radical intermediates and the energy barriers for their formation and subsequent reactions can be calculated using ab initio methods.

For instance, the homolytic cleavage of the C-Br or C-Cl bonds under photolytic or thermal conditions could be investigated. Computational models can predict which bond is more likely to break to form a radical species. The stability of the resulting isoquinoline radical would be influenced by the delocalization of the unpaired electron over the aromatic system. Furthermore, the subsequent reactions of this radical, such as hydrogen abstraction or addition to another molecule, can be modeled to predict the final products. While specific studies on this compound are not available, computational investigations into the stability of other organic radicals provide a framework for such predictions. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is a crucial tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Isoquinoline derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes like protein kinases.

Molecular docking simulations can be performed to predict how this compound and its derivatives might bind to the active site of a target protein. These simulations calculate a docking score, which is an estimate of the binding free energy, and provide a 3D model of the ligand-protein complex. From this model, the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, can be identified. The bromine and chlorine substituents on the isoquinoline scaffold can significantly influence these interactions. Halogen bonds, in particular, are increasingly recognized as important in ligand-protein binding. whiterose.ac.uk

While no specific docking studies for this compound have been reported, studies on other halogenated quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of this approach. nih.govnih.gov For instance, docking studies of isoquinoline derivatives as inhibitors of various kinases have shown that the heterocyclic nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain, while the substituents on the isoquinoline ring explore different sub-pockets of the active site.

A hypothetical summary of a molecular docking study of this compound with a generic protein kinase is presented in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase X | AutoDock Vina | -8.5 | Met102, Leu15, Val23, Ala45, Lys47, Glu95 | Hydrogen bond with hinge region (Met102), Hydrophobic interactions with Leu15, Val23, Ala45, Halogen bond with Lys47 (C-Br...O), Salt bridge with Glu95 |

Note: The data in this table is hypothetical and illustrates the typical outputs of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they consider the three-dimensional properties of the molecules. mdpi.comnih.gov

For a series of this compound derivatives with varying substituents, a 3D-QSAR model could be developed to predict their inhibitory activity against a specific biological target. nih.govmdpi.com The model would be built using a training set of compounds with known activities. The resulting model would provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is invaluable for designing new derivatives with improved potency. mdpi.com

While a specific QSAR model for this compound derivatives is not available, numerous studies on other isoquinoline and quinoline series have successfully employed this approach to guide lead optimization. nih.govmdpi.com These studies have highlighted the importance of specific substitutions at various positions of the isoquinoline ring for enhancing biological activity. nih.govmdpi.com

A summary of parameters from a hypothetical 3D-QSAR study is presented in Table 3.

Table 3: Hypothetical Statistical Parameters of a 3D-QSAR Model for Isoquinoline Derivatives

| QSAR Method | q² (cross-validated r²) | r² (non-cross-validated r²) | Standard Error of Prediction | F-statistic | Contribution of Fields |

| CoMFA | 0.65 | 0.92 | 0.35 | 120.5 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.95 | 0.29 | 155.2 | Steric: 30%, Electrostatic: 35%, Hydrophobic: 20%, H-bond donor: 15% |

Note: The data in this table is hypothetical and represents typical statistical validation parameters for 3D-QSAR models.

Applications in Chemical Research and Development

Building Blocks for Complex Organic Synthesis

The presence of both bromine and chlorine atoms on the isoquinoline (B145761) ring allows for differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful methods for forming new carbon-carbon bonds. nobelprize.orglibretexts.orgyoutube.commdpi.com The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, enabling chemists to selectively introduce a substituent at the 4-position while leaving the 3-position available for subsequent functionalization. This stepwise approach is crucial for the controlled synthesis of highly substituted isoquinoline derivatives.

The halogenated isoquinoline core of 4-Bromo-3-chloroisoquinoline serves as a template for the construction of more elaborate heterocyclic systems. Through sequential cross-coupling reactions, various aryl, heteroaryl, or alkyl groups can be introduced at the 4- and 3-positions, leading to a diverse array of substituted isoquinolines. These new compounds can possess unique photophysical, electronic, or biological properties, making them attractive targets for materials science and medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic compounds are not extensively documented in publicly available literature, the principles of cross-coupling chemistry suggest its high potential in this area.

Macrocycles, large cyclic molecules, are of increasing interest in drug discovery due to their ability to bind to challenging protein targets. nih.govnih.gov The synthesis of these complex structures often relies on the strategic connection of multiple building blocks. nih.govnih.gov this compound could potentially serve as a rigid scaffold within a macrocyclic framework. By functionalizing both the 4- and 3-positions with appropriate linker groups, this dihalogenated isoquinoline could be incorporated into a larger ring system. The defined geometry of the isoquinoline core would impart a degree of pre-organization to the macrocycle, which can be beneficial for binding affinity and selectivity. Although specific syntheses of macrocycles incorporating this compound are not readily found in the literature, the concept represents a viable strategy for creating novel macrocyclic structures. nih.govnih.govbeilstein-journals.org

The nitrogen atom in the isoquinoline ring, along with potential donor atoms introduced at the 3- and 4-positions, makes this compound a candidate for the development of novel ligands for catalysis. Ligands play a critical role in coordinating to a metal center and influencing the activity and selectivity of a catalyst. By strategically modifying the isoquinoline scaffold, it is possible to design ligands with specific steric and electronic properties. While the direct use of this compound as a ligand precursor is not widely reported, the broader class of isoquinoline-containing molecules has been explored in catalysis.

Contributions to Medicinal Chemistry Research

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. nih.gov Halogenation is a common strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity.

While specific research detailing the activity of this compound itself as an enzyme modulator is limited, the broader class of isoquinoline derivatives has been investigated for its inhibitory effects on various enzymes. nih.govresearchgate.net

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast number of drugs and other foreign compounds in the body. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions. Some plant-derived isoquinoline alkaloids have been shown to inhibit various CYP isoforms. researchgate.net For instance, parfumine, an isoquinoline alkaloid, is a potent inhibitor of CYP3A4. researchgate.net This suggests that the halogenated isoquinoline scaffold could be a starting point for the design of new CYP inhibitors, although specific studies with this compound are needed to confirm this potential.

RAF Kinases: The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. nih.gov Consequently, RAF kinases are important targets for the development of anti-cancer drugs. nih.govresearchgate.net Several isoquinoline-based compounds have been designed and synthesized as RAF kinase inhibitors. nih.gov The exploration of structure-activity relationships in these series has focused on substitutions that can enhance binding to the kinase domain. researchgate.net The halogen atoms on this compound could potentially be leveraged to achieve specific interactions within the ATP-binding pocket of RAF kinases, although this remains a hypothetical application without direct experimental evidence.

p70S6Kβ: The p70 ribosomal S6 kinase beta (p70S6Kβ) is another enzyme involved in cell growth and proliferation, and its inhibition is being explored as a potential cancer therapy. mdpi.com Certain isoquinoline derivatives have demonstrated inhibitory activity against p70S6Kβ. mdpi.comresearchgate.net The design of these inhibitors often involves the strategic placement of substituents on the isoquinoline ring to optimize interactions with the kinase. While there is no specific data on this compound, its scaffold represents a potential starting point for the development of novel p70S6Kβ inhibitors.

Development of Bioactive Molecules Based on the Halogenated Isoquinoline Scaffold

Receptor Agonist/Antagonist Research (e.g., D3 Receptor)

The isoquinoline core is a recognized pharmacophore in the design of ligands for various receptors, with particular attention given to the dopamine D3 receptor (D3R). The D3 receptor is a key target in the central nervous system for the development of treatments for conditions such as schizophrenia and substance abuse. Research into isoquinoline derivatives has demonstrated their potential to act as selective D3R antagonists. The strategic placement of substituents on the isoquinoline ring system is crucial for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor. Halogenated phenyl groups, for instance, have been shown to influence the binding affinity and selectivity of compounds for the D3R. While direct studies on this compound's D3 receptor activity are not extensively documented, its halogenated structure suggests it could serve as a valuable intermediate in the synthesis of novel D3 receptor ligands. The bromo and chloro substituents can be further functionalized to explore interactions within the D3 receptor binding pocket, potentially leading to the discovery of potent and selective agonists or antagonists.

Investigation of Anti-inflammatory and Antiviral Properties (Mechanistic Aspects)

Anti-inflammatory Properties:

Isoquinoline alkaloids have been identified as having significant anti-inflammatory effects, often mediated through the inhibition of key signaling pathways such as the p38 MAPK pathway. nih.gov The anti-inflammatory potential of this compound can be inferred from studies on related halogenated compounds. For instance, brominated indoles have been shown to inhibit the production of pro-inflammatory mediators. The mechanism of action for many anti-inflammatory isoquinoline derivatives involves the suppression of the NF-κB pathway. frontiersin.org This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). The presence of bromine and chlorine atoms on the isoquinoline ring of this compound could enhance its anti-inflammatory activity by modulating its electronic and lipophilic properties, thereby improving its interaction with biological targets.

Antiviral Properties:

The isoquinoline and quinoline (B57606) scaffolds are present in numerous compounds with established antiviral activities. semanticscholar.orgsruc.ac.uk These compounds can interfere with various stages of the viral life cycle. nih.govmdpi.com The potential antiviral mechanisms of this compound could involve:

Inhibition of viral entry: By interacting with viral glycoproteins or host cell receptors.

Interference with viral replication: Through the inhibition of viral enzymes such as RNA-dependent RNA polymerase.

Modulation of host signaling pathways: Isoquinoline alkaloids are known to interfere with pathways like the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathway, which are crucial for viral replication. sruc.ac.uknih.gov

The halogen substituents on this compound may contribute to its antiviral potential, as seen in other halogenated quinoline derivatives that exhibit potent antiviral effects. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK pathway)

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a critical signaling route that governs a wide array of cellular functions, including proliferation, differentiation, and survival. mdpi.com Aberrant MAPK/ERK signaling is frequently implicated in diseases such as cancer. mdpi.com Isoquinoline derivatives have been shown to modulate this pathway. For example, the isoquinoline alkaloid berberine has been reported to affect cellular processes by influencing the MAPK pathway. nih.gov Furthermore, some isoquinoline-1-carboxamide derivatives have demonstrated anti-inflammatory and anti-migratory effects in microglial cells through the inhibition of the MAPKs/NF-κB pathway. nih.gov A study on Di(isoquinolin-1-yl) sulfane (DIQS) revealed its ability to inhibit melanin synthesis by modulating the PKA/CREB and MAPK signaling pathways. mdpi.com Given these precedents, this compound represents a promising candidate for investigating the modulation of the MAPK/ERK pathway, with potential applications in cancer and inflammatory disease research.

Radical Scavenging Activity Studies

Structure-Activity Relationship (SAR) Investigations for Novel Isoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for the rational design of more potent and selective drugs. The this compound molecule offers several points for chemical modification to explore SAR. Key aspects of SAR for isoquinoline and related quinoline derivatives include:

Position of Substituents: The biological activity of isoquinoline derivatives is highly dependent on the position of substituents on the ring system. semanticscholar.org For example, substitutions at the C-4 position have been shown to be critical for the activity of certain quinoline-based compounds. nih.gov

Nature of Substituents: The type of substituent significantly impacts activity. The electron-withdrawing nature of the bromine and chlorine atoms in this compound can influence its interaction with biological targets. SAR studies on 2-arylquinoline derivatives have shown that C-6 substituted compounds display significant anticancer activity. rsc.org

Stereochemistry: For chiral derivatives, the stereochemistry can play a crucial role in biological activity.

The table below summarizes the influence of substituents on the activity of isoquinoline and quinoline derivatives based on existing literature, providing a framework for potential SAR studies starting from this compound.

| Scaffold Position | Substituent Type | Observed Effect on Biological Activity |

| C-4 (Quinoline) | Amino group | Critical for antimalarial activity. nih.gov |

| C-6 (Quinoline) | Various substituents | Influences anticancer activity. rsc.org |

| C-2, C-3, C-4 (Isoquinoline) | Various substituents | Correlate with analgesic, anti-inflammatory, and antipyretic activities, respectively. semanticscholar.org |

Strategies for Lead Compound Identification and Optimization

A "lead compound" is a chemical entity that demonstrates promising biological activity and serves as a starting point for drug development. This compound, with its versatile isoquinoline core and reactive halogen substituents, is an excellent candidate for lead compound identification and optimization strategies. The process typically involves:

High-Throughput Screening (HTS): A library of compounds based on the this compound scaffold could be synthesized and screened against a panel of biological targets to identify initial "hits."

Structure-Based Drug Design: If the three-dimensional structure of a target protein is known, computational docking studies can be used to predict the binding of this compound derivatives and guide the design of more potent inhibitors.

Lead Optimization: Once a lead compound is identified, its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The bromo and chloro groups on this compound are particularly useful for this, as they can be readily replaced or modified through various chemical reactions to generate a diverse range of analogues.

In Vivo Activity in Preclinical Animal Models for Disease Research

The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. Preclinical animal models are essential for evaluating the in vivo activity of new compounds. While specific in vivo data for this compound is limited, studies on related compounds provide a strong rationale for its investigation in animal models. For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has demonstrated potent in vivo activity in rodent models of malaria. nih.gov Additionally, some isoquinoline precursors have been shown to have in vivo effects on learning and memory processes in rats. researchgate.net Based on the in vitro activities discussed, this compound derivatives could be evaluated in preclinical animal models for:

Inflammatory diseases: Using models of arthritis or inflammatory bowel disease.

Viral infections: In models of influenza or other relevant viral diseases.

Cancer: Utilizing xenograft models where human tumor cells are implanted in immunocompromised mice.

Neurological disorders: In models of Parkinson's disease or schizophrenia, given the potential for D3 receptor modulation.

Applications in Agrochemical and Advanced Material Sciences

The presence of both bromine and chlorine atoms on the isoquinoline scaffold makes this compound a versatile precursor for creating complex molecules with specific functions. These halogens act as synthetic handles, allowing for selective chemical modifications to build derivatives for agrochemical and materials science applications.

The isoquinoline nucleus is a "privileged scaffold" found in numerous biologically active compounds. Its derivatives are widely utilized in the manufacturing of agrochemicals, including insecticides and fungicides wikipedia.orgchemicalbook.comnih.gov. Natural and synthetic isoquinoline alkaloids have demonstrated potent antimicrobial and antifungal activities, making them attractive targets for agrochemical research researchgate.netnih.govrsc.org.

This compound serves as a critical starting material for generating novel agrochemical candidates. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for sequential and site-selective introduction of various functional groups. For instance, the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling chemists to first modify the C4 position while leaving the C3 position available for subsequent transformations. This stepwise functionalization is crucial for building the complex molecular architectures required for high efficacy and target specificity in modern pesticides and herbicides.

Research into quinoline and isoquinoline derivatives has shown their potential in developing new fungicides, highlighting the importance of this class of compounds in agriculture nih.gov. The synthesis of halogenated isoquinolines is a key step in accessing these valuable derivatives, positioning this compound as a significant intermediate in this field.

Table 1: Potential Agrochemical Scaffolds Derived from Isoquinoline

| Agrochemical Class | Core Structure | Potential Functionalization Site from this compound |

|---|---|---|

| Fungicides | Isoquinoline | C3 and C4 positions for attaching target-specific side chains |

| Insecticides | Tetrahydroisoquinoline | C3 and C4 positions modified prior to ring reduction |

| Herbicides | Substituted Isoquinoline | Functional groups introduced at C3/C4 to modulate activity |

The unique chemical and photophysical properties of the isoquinoline ring system make it a valuable component in the design of advanced materials nih.gov.

Dyes and Pigments: Isoquinoline derivatives are integral to the production of various dyes due to their stability and vibrant colors chemicalbook.comamerigoscientific.com. The extended π-conjugated system of the isoquinoline core can be readily modified to tune the absorption and emission properties of the resulting molecule. This compound is an excellent precursor for synthesizing functional dyes. Through reactions like Suzuki or Sonogashira cross-coupling at the C4-Br position, chromophoric groups such as aryl or alkynyl moieties can be introduced. Subsequent modification at the C3-Cl position can further functionalize the dye, for example, by introducing groups to improve solubility or promote adhesion to a substrate.

Advanced Polymers: While the direct application of this compound in self-repairing polymers is an emerging area, its potential is significant. Functional polymers can be synthesized by incorporating specific chemical moieties into their structure mdpi.commdpi.com. The isoquinoline unit can be attached as a pendant group or integrated into the polymer backbone. The reactive halogen sites on this compound allow for its incorporation into polymer chains via polymerization or post-polymerization modification techniques researchgate.net. The resulting polymers could exhibit unique properties, such as thermal stability or specific metal-coordinating abilities. In the context of self-healing materials, the isoquinoline group could be functionalized with moieties that participate in reversible bonding (e.g., hydrogen bonding or Diels-Alder reactions), a key mechanism for intrinsic self-repair researchgate.net.

Foundational Tool in Mechanistic Organic Chemistry Research

The study of reaction mechanisms provides the fundamental knowledge required to design new synthetic methods and optimize existing ones. Dihalogenated heterocyclic compounds like this compound are invaluable tools for such research due to their defined points of reactivity.

The primary utility of this compound in mechanistic studies lies in the investigation of cross-coupling reactions mdpi.com. The presence of two different halogens on the same aromatic ring allows researchers to probe the selectivity and kinetics of catalytic systems. For example, in a palladium-catalyzed Suzuki-Miyaura coupling, the catalyst will typically react preferentially with the more labile C-Br bond over the stronger C-Cl bond. By monitoring the reaction progress and product distribution, chemists can gain detailed insights into the catalytic cycle, including the rates of oxidative addition for different carbon-halogen bonds.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| Bond Type | Relative Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

|---|---|---|

| C-I | ~57 | Highest |

| C-Br | ~71 | High |

| C-Cl | ~84 | Moderate |

This differential reactivity allows this compound to be used in studies of:

Regioselectivity: Determining which halogen reacts first in the presence of a specific catalyst and ligand combination nih.gov.

Catalyst Efficiency: Comparing the effectiveness of different palladium, nickel, or copper catalysts for activating C-Br versus C-Cl bonds.

Ligand Effects: Investigating how the electronic and steric properties of ligands on the metal center influence the rate and selectivity of the reaction steps.

Sequential Functionalization: Developing one-pot, multi-step reactions where different nucleophiles are added sequentially to react first at the C4 position and then at the C3 position, providing a pathway to highly substituted isoquinolines harvard.eduresearchgate.net.

By serving as a model substrate, this compound helps elucidate the fundamental principles that govern these powerful bond-forming reactions, thereby enabling the broader chemistry community to design more efficient and selective syntheses researchgate.net.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-3-chloroisoquinoline with high purity?

- Methodology : Optimize halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated/chlorinated precursors. For example, bromination of 3-chloroisoquinoline derivatives or coupling of halogenated aryl halides with isoquinoline scaffolds. Monitor purity via HPLC (>95% by HLC criteria, as per Kanto Reagents’ standards for analogous compounds) .

- Critical Considerations : Use low-temperature storage (0–6°C) to prevent degradation, and validate purity through melting point analysis (mp 39–43°C for similar brominated isoquinolines) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology : Combine H/C NMR to confirm substituent positions and halogen presence. Mass spectrometry (electron ionization, EI-MS) can validate molecular weight (e.g., NIST’s protocols for chlorinated quinolines) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem’s InChI key for structural validation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodology : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites based on the InChI-derived structure. Assess π-π stacking or halogen-bonding interactions in drug-target complexes .

- Validation : Cross-reference with experimental SAR studies on analogous bromo-chloro compounds (e.g., kinase inhibitors) .

Q. What strategies resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

- Methodology :

Experimental Design : Systematically vary catalysts (e.g., Pd vs. Ni), ligands (e.g., phosphine vs. carbene), and solvents (polar vs. nonpolar).

Data Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variables.

Troubleshooting : Check for competing pathways (e.g., dehalogenation) via LC-MS monitoring .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitutions?

- Methodology :

- Perform kinetic studies under varying temperatures and bases (e.g., KCO vs. DBU).

- Use Hammett plots to correlate substituent effects with reaction rates.

- Compare with literature on bromo-chloro aniline derivatives (e.g., bromine’s +M effect vs. chlorine’s -I effect) .

Data Analysis & Validation

Q. How should researchers address discrepancies in H NMR spectra of this compound derivatives?

- Methodology :

Impurity Identification : Compare impurity peaks with known byproducts (e.g., dehalogenated species).

Quantitative Analysis : Use integration ratios and spiking experiments with pure standards.

Referencing : Cross-check with spectral databases (e.g., NIST’s chloroquinoline data) .

Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving this compound?

- Methodology :

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.

- Calculate IC/EC values with 95% confidence intervals.

- Validate reproducibility via Bland-Altman plots (aligned with IB Chemistry’s critical analysis guidelines) .

Synthesis & Application Challenges

Q. What are the key stability considerations for storing this compound in long-term studies?

- Methodology :

- Conduct accelerated stability testing (40°C/75% RH) over 1–3 months.

- Monitor degradation via HPLC and identify hydrolytic/byproduct pathways (e.g., cleavage of C-Br bonds) .

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound as a substrate?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.